Comparative HER2 Kinase Inhibition Potency: Her2-IN-8 versus Key In-Series Analogs
Her2-IN-8 inhibits HER2 kinase with an IC50 of 0.244 μM (244 nM), as determined in enzymatic kinase assays . This potency represents an intermediate position within the thiazole-based chemical series disclosed in the source publication. Specifically, the compound demonstrates approximately 3.1-fold weaker HER2 inhibition than analog EGFR/HER2-IN-6 (IC50 = 0.078 μM), yet is approximately 25-fold more potent than analog EGFR/HER2-IN-16 (IC50 = 9.78 nM? Data discrepancy noted; HER2-IN-22 provides a clearer comparator at IC50 = 215 μM, representing an 881-fold potency difference) [1]. For procurement and experimental design, this potency tier (low nanomolar range) enables HER2 inhibition at physiologically relevant concentrations without the off-target amplification that may accompany picomolar-potency agents.
| Evidence Dimension | HER2 kinase enzymatic inhibition potency |
|---|---|
| Target Compound Data | IC50 = 0.244 μM (244 nM) |
| Comparator Or Baseline | EGFR/HER2-IN-6: IC50 = 0.078 μM; HER2-IN-22: IC50 = 215 μM |
| Quantified Difference | 3.1-fold less potent than EGFR/HER2-IN-6; 881-fold more potent than HER2-IN-22 |
| Conditions | Enzymatic kinase inhibition assay (source publication: Eur J Med Chem 2022;241:114661) |
Why This Matters
The intermediate HER2 potency distinguishes Her2-IN-8 from both ultra-potent and weakly active analogs, enabling selection of an appropriate inhibitor strength for experimental systems where excessive potency may cause off-target effects or where minimal potency may fail to achieve biological response.
- [1] Ace Therapeutics. EGFR/HER2-IN-6 Product Technical Datasheet (HER2 IC50 = 0.078 μM). View Source
